molecular formula C9H14N3O2- B12579991 Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-

Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-

Cat. No.: B12579991
M. Wt: 196.23 g/mol
InChI Key: MCYFRNQCCUURNK-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- is a chemical compound with the molecular formula C9H14N3O2 It is known for its unique structure, which includes a pyridine ring with an oxido group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- can be achieved through several methods. One common approach involves the reaction of N-acetylethylenediamine with 2-chloropyridine N-oxide hydrochloride in the presence of a solvent such as 1-butanol . The reaction conditions typically include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the oxido group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine (I2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and various solvents . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxido derivatives, while substitution reactions can produce a variety of substituted acetamide derivatives.

Scientific Research Applications

Acetamide, N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- involves its interaction with molecular targets and pathways within biological systems. The oxido group and pyridine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14N3O2-

Molecular Weight

196.23 g/mol

IUPAC Name

N-[2-[(1-oxido-2H-pyridin-6-yl)amino]ethyl]acetamide

InChI

InChI=1S/C9H14N3O2/c1-8(13)10-5-6-11-9-4-2-3-7-12(9)14/h2-4,11H,5-7H2,1H3,(H,10,13)/q-1

InChI Key

MCYFRNQCCUURNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC1=CC=CCN1[O-]

Origin of Product

United States

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